2-Propenoic acid, 3-butoxy-3-oxopropyl ester
Description
Chemical Name: 2-Propenoic acid, 3-butoxy-3-oxopropyl ester CAS No.: 39181-89-0 Structure: The compound is an acrylate ester with a branched substituent: a butoxy group attached to a 3-oxopropyl chain. Its structure can be represented as CH₂=CHCO-O-(CH₂)₂-CO-O-C₄H₉. This configuration imparts unique physicochemical properties, such as moderate hydrophobicity and reactivity typical of acrylates.
Properties
IUPAC Name |
butyl 3-prop-2-enoyloxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-3-5-7-13-10(12)6-8-14-9(11)4-2/h4H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLCPAAXEJBUMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCOC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619595 | |
| Record name | 3-Butoxy-3-oxopropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39181-89-0 | |
| Record name | 3-Butoxy-3-oxopropyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propenoic acid, 3-butoxy-3-oxopropyl ester can be synthesized through the esterification of 2-propenoic acid with 3-butoxy-3-oxopropanol . The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-butoxy-3-oxopropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenoic acid, 3-butoxy-3-oxopropyl ester has numerous applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-butoxy-3-oxopropyl ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the production of adhesives and coatings, where the compound forms strong bonds with various substrates. The ester group can also participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols, which can further react with other compounds.
Comparison with Similar Compounds
Structural Analogs and Molecular Features
The compound shares structural similarities with other acrylate esters, differing primarily in ester substituents. Key analogs include:
| CAS No. | Compound Name | Molecular Formula | Molecular Weight | Key Structural Variation |
|---|---|---|---|---|
| 39181-89-0 | 2-Propenoic acid, 3-butoxy-3-oxopropyl ester | C₁₀H₁₆O₅* | 216.23 | Butoxy-3-oxopropyl substituent |
| 39181-94-7 | 2-Propenoic acid, 3-ethoxy-3-oxopropyl ester | C₈H₁₂O₄ | 172.18 | Ethoxy group instead of butoxy |
| 210967-81-0 | 2-Propenoic acid, 2-methyl-4-[(1-oxo-2-propenyl)oxy]butyl ester | C₁₂H₁₈O₅ | 242.27 | Methyl substitution and crosslinking group |
| 15717-25-6 | 2-Propenoic acid, 3-sulfopropyl ester, sodium salt | C₆H₉NaO₅S | 208.19 | Sulfonate group (hydrophilic) |
| 689-12-3 | Isopropyl 2-propenoate | C₆H₁₀O₂ | 114.14 | Simple isopropyl ester |
*Calculated based on structural analysis; direct data unavailable.
Key Observations:
- Functional Groups : The sulfonate group in 15717-25-6 confers water solubility, making it suitable for aqueous polymer systems, unlike the hydrophobic butoxy variant .
- Reactivity : Methyl-substituted acrylates (e.g., 210967-81-0) may exhibit higher crosslinking efficiency due to steric effects .
Physicochemical Properties
| Property | 39181-89-0 (Butoxy) | 39181-94-7 (Ethoxy) | 15717-25-6 (Sulfonate) | 689-12-3 (Isopropyl) |
|---|---|---|---|---|
| Boiling Point | High* | Moderate | Decomposes | Low (~110°C) |
| Solubility | Organic solvents | Organic solvents | Water-soluble | Polar solvents |
| Reactivity | Polymerizable | Polymerizable | Ionic interactions | Polymerizable |
*Inferred from longer alkyl chain analogs.
Discussion:
Biological Activity
Overview
2-Propenoic acid, 3-butoxy-3-oxopropyl ester (CAS No. 39181-89-0) is an organic compound with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. This compound is primarily recognized for its applications in polymer chemistry, but emerging research indicates potential biological activities that warrant further investigation.
Preparation Methods :
this compound can be synthesized through the esterification of 2-propenoic acid with 3-butoxy-3-oxopropanol. In industrial settings, the production typically involves large-scale esterification processes under controlled temperature and pressure conditions to optimize yield and purity.
Chemical Reactions :
The compound undergoes several chemical reactions, including:
- Oxidation : Can yield corresponding carboxylic acids or ketones.
- Reduction : Converts the ester group into alcohols.
- Substitution Reactions : The ester group can react with nucleophiles to form various derivatives.
The biological activity of this compound is largely attributed to its ability to participate in polymerization reactions, forming cross-linked networks that enhance its adhesive properties. This characteristic is particularly valuable in biomedical applications where strong bonding is required.
Cytotoxicity and Antimicrobial Potential
Recent studies have begun to explore the cytotoxic effects of this compound on various cell lines. For instance, preliminary investigations suggest that it may exhibit cytotoxicity against certain cancer cell lines, though specific data on its efficacy remains limited. The compound's potential as an antimicrobial agent is also under scrutiny, particularly in relation to its derivatives which may enhance biological activity through structural modifications .
Study on Polymer Applications
A study focused on the use of this compound as a monomer in polymerization reactions demonstrated its effectiveness in producing polymers with enhanced mechanical properties. The resulting materials showed improved resistance to environmental degradation, making them suitable for applications in coatings and adhesives.
Antimicrobial Activity
Research has indicated that derivatives of this ester could possess significant antimicrobial properties. For example, compounds synthesized from 2-Propenoic acid have been tested against various bacterial strains, revealing promising results that suggest further exploration into their use as therapeutic agents.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Propenoic acid | Monomer | Polymerization |
| 3-butoxy-3-oxopropanol | Alcohol precursor | Potential antimicrobial |
| Other Esters (e.g., methyl esters) | Ester derivatives | Varying cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
